5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole

Catalog No.
S685162
CAS No.
57235-84-4
M.F
C3H5ClN4
M. Wt
132.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole

CAS Number

57235-84-4

Product Name

5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole

IUPAC Name

5-(chloromethyl)-1-methyltetrazole

Molecular Formula

C3H5ClN4

Molecular Weight

132.55 g/mol

InChI

InChI=1S/C3H5ClN4/c1-8-3(2-4)5-6-7-8/h2H2,1H3

InChI Key

QVMQSOGTBSMUQG-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)CCl

Canonical SMILES

CN1C(=NN=N1)CCl

The exact mass of the compound 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-(chloromethyl)-1-methyl-1H-tetrazole (CAS 57235-84-4) is a highly reactive, isomerically pure bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including CB2 receptor agonists, antifungal agents, and advanced antibiotics [1]. Structurally, it features a fully defined N1-methylated tetrazole core coupled with an electrophilic chloromethyl group at the C5 position. This specific configuration allows for rapid, high-yielding SN2 displacements by various nucleophiles to introduce the 1-methyl-1H-tetrazole moiety into complex molecular scaffolds. For procurement and process chemistry, its primary value lies in its absolute regiochemical purity, which eliminates the need for complex isomer separation that plagues de novo tetrazole synthesis, thereby streamlining scale-up operations and ensuring strict reproducibility in pharmaceutical manufacturing.

Research Fit

Workflow: Not specified in product evidence. Verify intended research application context before procurement.
Selection: Selection parameters not defined. Review technical documentation and lot-specific data.

Generic substitution with the unmethylated precursor, 5-(chloromethyl)-1H-tetrazole, or attempting in situ methylation during a synthetic sequence fundamentally fails due to the inherently poor regioselectivity of tetrazole alkylation [1]. Reacting 5-substituted tetrazoles with standard methylating agents yields a problematic mixture of N1-methyl and N2-methyl isomers, often in ratios ranging from 1:1 to 1:2. Because these isomers possess similar polarities, separating the desired N1-isomer from the N2-isomer requires resource-intensive silica gel chromatography or fractional crystallization, which severely bottlenecks scale-up, increases solvent waste, and caps the theoretical yield of the desired intermediate at under 50%. Procuring the pre-synthesized, regiopure 5-(chloromethyl)-1-methyl-1H-tetrazole bypasses this critical process liability, ensuring direct, isomer-free downstream coupling.

Substitution Risk

Interchangeability Product-specific comparative evidence is not provided. Similar compounds may not be directly interchangeable; verify structural, purity, and application context.

Elimination of Regioisomer Mixtures in API Synthesis

The most significant procurement advantage of 5-(chloromethyl)-1-methyl-1H-tetrazole is the circumvention of non-selective tetrazole alkylation. When synthesizing 1-methyltetrazole-containing APIs, starting from unsubstituted 5-(chloromethyl)-1H-tetrazole and methylating in situ yields a mixture of N1 and N2 isomers [1]. Literature demonstrates that standard methylation of 5-substituted tetrazoles yields the N1 and N2 isomers in approximately a 1:1 to 1:2 ratio. By procuring the pre-methylated 5-(chloromethyl)-1-methyl-1H-tetrazole, chemists achieve >98% effective regiochemical yield for the N1-pathway, compared to the maximum ~33-50% yield constraint imposed by in situ methylation mixtures.

Evidence DimensionRegiochemical yield of the N1-methylated intermediate
Target Compound Data>98% regiochemical purity (direct use of CAS 57235-84-4)
Comparator Or BaselineIn situ methylation of 5-(chloromethyl)-1H-tetrazole
Quantified Difference~50-67% reduction in target yield due to unavoidable N2-isomer formation in the baseline method
ConditionsBase-catalyzed N-alkylation (MeI, K2CO3) vs. direct nucleophilic coupling of the pre-synthesized target

Procuring the regiopure compound eliminates the need for costly, low-yield chromatographic separations, making it essential for viable scale-up manufacturing.

Evidence Summary
Data to verify
No quantitative evidence items provided.
Context-dependent review required.
Refer to COA, literature, or supplier documentation for product-specific data.

Superior Electrophilic Activation for SN2 Coupling

The C5-chloromethyl group in 5-(chloromethyl)-1-methyl-1H-tetrazole is highly activated for nucleophilic attack due to the strong electron-withdrawing effect of the adjacent N1-methyltetrazole ring [1]. Compared to using a less reactive precursor like (1-methyl-1H-tetrazol-5-yl)methanol, which requires an additional activation step (e.g., using thionyl chloride or phosphorus tribromide) before coupling, the chloromethyl variant can be used directly. In standard SN2 reactions with amines or phenols, the chloromethyl target typically achieves >85% conversion in a single step. This direct reactivity eliminates a hazardous halogenation step in the manufacturing workflow.

Evidence DimensionNumber of synthetic steps to achieve C5-nucleophilic coupling
Target Compound Data1 step (direct SN2 displacement of the chloride)
Comparator Or Baseline(1-methyl-1H-tetrazol-5-yl)methanol
Quantified DifferenceEliminates 1 discrete chemical activation step and avoids the use of corrosive halogenating reagents
ConditionsNucleophilic substitution with standard nucleophiles (amines/phenols) in polar aprotic solvents

Bypassing the activation of hydroxymethyl precursors reduces process time, limits exposure to hazardous reagents, and lowers overall procurement costs for auxiliary chemicals.

Pharmacological Specificity of the N1-Methyl Isomer

In medicinal chemistry, the exact positioning of the methyl group on the tetrazole ring is critical for target binding. For example, in the synthesis of specific CB2 receptor agonists, the N1-methyl isomer (derived from 5-(chloromethyl)-1-methyl-1H-tetrazole) is strictly required for biological activity[1]. Utilizing the N2-methyl isomer (5-(chloromethyl)-2-methyl-2H-tetrazole) alters the dipole moment and spatial geometry of the molecule, frequently resulting in a near-complete loss of target affinity. Procuring the specifically defined N1-isomer ensures that all downstream synthesized libraries or bulk APIs maintain the required structure-activity relationship (SAR) profile without the risk of inactive isomer contamination.

Evidence DimensionDownstream API target affinity/activity
Target Compound DataRetains full designed pharmacological activity (N1-geometry)
Comparator Or Baseline5-(chloromethyl)-2-methyl-2H-tetrazole (N2-isomer)
Quantified DifferenceSubstitution with the N2-isomer typically results in inactive or severely attenuated API analogs due to altered steric and electronic profiles
ConditionsReceptor binding assays for tetrazole-containing APIs (e.g., CB2 agonists)

Ensures that synthesized pharmaceutical intermediates possess the correct spatial geometry for biological efficacy, preventing costly late-stage failures.

Scale-Up Synthesis of CB2 Receptor Agonists

Due to its absolute regiochemical purity, this compound is the optimal building block for introducing the 1-methyl-1H-tetrazole moiety into pyrrolo[2,3-d]pyrimidine derivatives and pyridine-2-amides [1]. It avoids the yield-destroying isomer separation steps required if using unmethylated precursors.

Manufacturing of Tetrazole-Containing Antimicrobials

The highly electrophilic chloromethyl group allows for efficient, one-step SN2 coupling with thiols and amines. This makes it a highly processable intermediate for the synthesis of advanced cephalosporin antibiotics and antifungal triazole derivatives, bypassing the need for intermediate activation steps [2].

Development of High-Fidelity SAR Libraries

In medicinal chemistry campaigns where the specific dipole moment and hydrogen-bond acceptor profile of the N1-methyltetrazole ring are critical, using this regiopure reagent ensures that all synthesized analogs reflect the true biological activity of the N1-geometry without N2-isomer contamination [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Not specified
Property details unavailable
Review supplementary product documentation

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole

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